Antimicrobial Activity: Thiazole and benzamide derivatives often exhibit potent antibacterial and antifungal properties [, , , ]. The target compound's structure suggests it could be investigated for similar activities.
Anticancer Activity: Several quinazolinone derivatives containing thiazole and benzamide moieties show promising anticancer activity [, , , ]. Exploring the anticancer potential of "4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide" could be a promising research direction.
Anti-inflammatory Activity: Thiazole-based compounds have shown potential as anti-inflammatory agents [, , ]. The target compound could be investigated for its potential in this area.
Inhibition of Specific Enzymes: Research highlights the role of thiazole and benzamide derivatives in inhibiting enzymes like p38 MAP kinase and cathepsin K [, , , ]. Investigating the inhibitory potential of "4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide" against specific enzymes could be valuable.
PET Imaging: Research showcasing the development of [11C]ITMM, a PET probe targeting mGluR1, emphasizes the importance of benzamide derivatives in neuroimaging [, ]. Exploring similar applications for "4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide," possibly with appropriate modifications, could be of interest.
Related Compounds
Nitazoxanide
Compound Description: Nitazoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate; Alinia) is a broad-spectrum antiparasitic compound classified as a thiazolide. It is rapidly metabolized in humans to tizoxanide, which exhibits comparable efficacy to the parent drug []. Nitazoxanide has demonstrated in vitro and in vivo activity against various pathogens, including helminths, protozoa, bacteria, intracellular parasites, and viruses [].
Tizoxanide
Compound Description: Tizoxanide is the major active metabolite of nitazoxanide, a thiazolide antiparasitic drug []. It exhibits similar efficacy to nitazoxanide and possesses activity against a broad range of parasites [].
Compound Description: NTB is a newly synthesized analogue of nitazoxanide, designed for its potential antiparasitic properties []. It has shown promising activity against kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana in vitro [].
Compound Description: [11C]4 is a radiolabeled compound developed for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain []. It exhibits high binding affinity for mGlu1 and demonstrates suitable brain uptake and kinetic properties for quantitative analysis in PET studies [].
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Compound Description: This compound is structurally similar to nitazoxanide and features a nitro group on both the thiazole and benzene rings []. The crystal structure of this compound has been reported and analyzed [].
Compound Description: This compound has been synthesized for its potent fungicidal activity []. The crystal structure reveals weak intermolecular hydrogen bonding [].
Compound Description: This compound features a trifluoromethyl group on the benzene ring, distinguishing it from nitazoxanide []. The crystal structure reveals two independent and conformationally dissimilar molecules in the asymmetric unit [].
Compound Description: This compound incorporates an imidazo[2,1-b][1,3]thiazole system and two 4-fluorophenyl groups in its structure []. Its crystal structure, stabilized by hydrogen bonding, reveals a disordered F atom on one of the fluorophenyl groups [].
Compound Description: This compound incorporates both benzothiazole and pyrazine-2-carboxamide moieties in its structure []. It has been synthesized and characterized using spectroscopic techniques and screened for antibacterial, antifungal, and anticancer activities [].
Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 mitogen-activated protein (MAP) kinase inhibitor []. It exhibits good bioavailability and significant efficacy in a rat adjuvant-induced arthritis model [].
Compound Description: These compounds are a series of heterocyclic compounds featuring a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core []. They have been synthesized and characterized spectroscopically and evaluated for their antibacterial and antifungal activities [].
Compound Description: This compound represents a 1:1 co-crystal of a sulfathiazole molecule and a triazine molecule []. Its crystal structure is stabilized by intermolecular hydrogen bonding and reveals an intramolecular hypervalent interaction within the sulfathiazole molecule [].
Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative with anti-atopic dermatitis activity [, ]. It acts by suppressing the sphingosylphosphorylcholine receptor and undergoes metabolism primarily through CYP3A4 in human liver microsomes [, ].
Compound Description: This compound is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor []. It is proposed for use in the treatment of angiotensin II-mediated diseases, particularly hypertension and associated conditions [].
Compound Description: This compound incorporates a pyrazolo[3,4-b]pyridine system and a 4-chlorophenyl group []. Its crystal structure reveals an interesting conformation where certain atoms of the pyrazolo[3,4-b]pyridine system deviate from planarity [].
Compound Description: This compound features a nitro group on the benzene ring, distinguishing it from other benzamide derivatives []. Its structure has been confirmed by X-ray crystallography [].
Compound Description: These compounds, containing tetrahydropyridine (THP) and benzimidazole pharmacophores, were investigated for their anticancer properties []. Some derivatives displayed significant cytotoxic effects against various cancer cell lines [].
Compound Description: This compound features a carbazole skeleton with various substituents, including a dithiolane ring []. The presence of the dithiolane ring and the methoxymethyl and amino-functionalized carbazole chains influences the overall conformation of the molecule [].
Compound Description: This compound is identified as a potent inhibitor of the interaction between Plasmodium falciparum Atg8 and Atg3 proteins (PfAtg8-PfAtg3 PPI) []. This interaction plays a crucial role in the autophagy pathway of Plasmodium falciparum, the parasite responsible for malaria [].
Compound Description: DBTB-1 is a novel BKCa channel modulator that induces long openings of the channel []. It exhibits a robust activation of BKCa channel currents in Xenopus oocytes, primarily influencing the channel's deactivation kinetics [].
Compound Description: This compound is a thiazolyl-pyridin-2-amine derivative synthesized via a Suzuki coupling reaction []. It has shown promising antibacterial, antiproliferative, and anti-inflammatory properties [].
Compound Description: This compound, similar to its fluorinated counterpart above, is a thiazolyl-pyridin-2-amine derivative with a trifluoromethyl substituent []. It has also demonstrated promising antibacterial, antiproliferative, and anti-inflammatory activities [].
Compound Description: Compound 25 is a potent and selective p38 MAP kinase inhibitor with superior suppression of TNF-α production and significant in vivo efficacy in a rat model of collagen-induced arthritis [].
N-(4-Phenyl-1,3-thiazol-2-yl)benzamides (5a-o)
Compound Description: This series of compounds comprises N-(4-phenyl-1,3-thiazol-2-yl)benzamides with various substituents on the benzene rings []. Synthesized from 2-amino-4-substituted phenylthiazoles and substituted benzoyl chlorides, these compounds were evaluated for their anti-inflammatory activity [].
Compound Description: Compound 5c, a member of the N-(4-phenyl-1,3-thiazol-2-yl)benzamides series, exhibits potent anti-inflammatory activity in the carrageenan-induced rat paw edema model [].
Compound Description: Compound 5n, another member of the N-(4-phenyl-1,3-thiazol-2-yl)benzamides series, shows potent anti-inflammatory activity in the carrageenan-induced rat paw edema model [].
Compound Description: This series of trisubstituted thiazole derivatives features a variety of substituents, including morpholine, methoxyphenylpiperazine, and methylpiperazine moieties, attached to the thiazole ring []. These compounds were synthesized and evaluated for their in vivo anti-inflammatory activity [].
Compound Description: SB-505124 is a selective inhibitor of transforming growth factor-beta (TGF-β) type I receptors, namely ALK4, ALK5, and ALK7 []. It effectively blocks TGF-β signaling by inhibiting the phosphorylation of downstream signaling molecules, Smad2 and Smad3 [].
Compound Description: NTB451 is a novel small molecule identified as a potential inhibitor of necroptosis, a form of programmed cell death []. It inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL), a key event in necroptosis execution [].
Compound Description: ZINC5154833 emerged as a potential modulator for CIITA-I (isoform I of Class II transactivator) based on docking studies and favorable ADME properties [].
Compound Description: F5254-0161, similar to ZINC5154833, was identified as a potential modulator for CIITA-I []. It demonstrated a stable interaction with CIITA-I in molecular simulations using GROMACS [].
(Z)-2-(Heterocyclic)-1-phenylvinyl benzoates and (Z)-2-(Heterocyclic)-1-phenylethenols
Compound Description: These compounds are intermediates in the synthesis of fused-ring heterocycles from starting materials like 2-methylthiazole, 2,4,5-trimethylthiazole, and 2-methylbenzothiazole, among others [].
Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor. Studies revealed its lysosomotropic nature and higher activity in cell-based assays against cathepsin K compared to its isolated enzyme potency []. Long-term administration in rats resulted in increased tissue protein levels of cathepsins B and L [].
Balicatib
Compound Description: Balicatib, similar to L-006235, is a basic cathepsin K inhibitor []. Like L-006235, balicatib exhibits lysosomotropic properties and demonstrates higher activity in cell-based assays compared to its isolated enzyme potency [].
Compound Description: L-873724 is a potent, nonbasic cathepsin K inhibitor []. Unlike the basic inhibitors L-006235 and balicatib, L-873724 exhibits greater selectivity for cathepsin K and does not lead to increased tissue levels of cathepsins B and L [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.